1,3-Dimethyl-7-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
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Overview
Description
1,3-Dimethyl-7-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a heterocyclic compound that belongs to the class of pyrrolo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-7-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione typically involves the condensation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with piperidine under reflux conditions . The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-7-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo[2,3-d]pyrimidine-2,4-dione derivatives, while substitution reactions can introduce various functional groups at the piperidine moiety.
Scientific Research Applications
1,3-Dimethyl-7-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-7-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Noteworthy for its role as a tyrosine kinase inhibitor and cyclin-dependent kinase inhibitor.
Uniqueness
1,3-Dimethyl-7-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is unique due to its specific structural features, such as the presence of the piperidine moiety, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C14H20N4O2 |
---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
1,3-dimethyl-7-(piperidin-1-ylmethyl)pyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H20N4O2/c1-15-12-11(13(19)16(2)14(15)20)6-9-18(12)10-17-7-4-3-5-8-17/h6,9H,3-5,7-8,10H2,1-2H3 |
InChI Key |
RJUVUDDORIMLIY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CN2CN3CCCCC3)C(=O)N(C1=O)C |
Origin of Product |
United States |
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